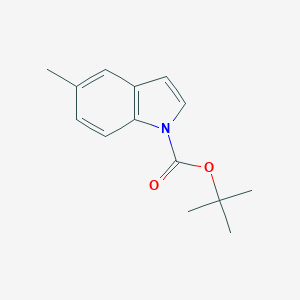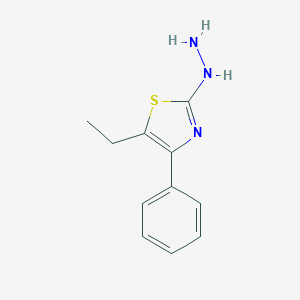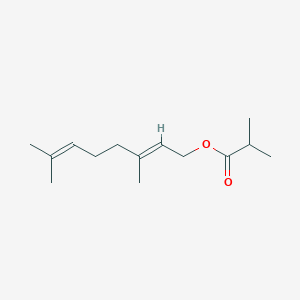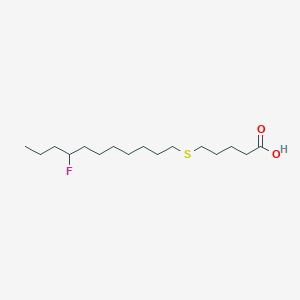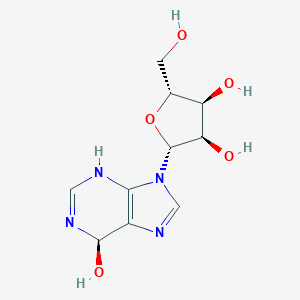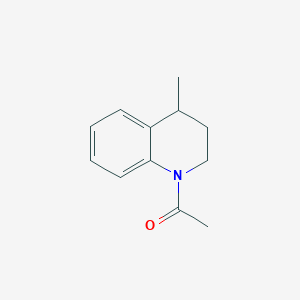
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as MDQE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDQE is a ketone derivative of 4-methyl-1,2,3,4-tetrahydroquinoline, which is a heterocyclic compound with a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a number of biochemical and physiological effects in animal models. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and to alleviate pain in animal models of chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to protect neurons against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity for its target receptors, as well as its ability to cross the blood-brain barrier. However, 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone also has some limitations, including its relatively short half-life and the potential for toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone for the treatment of epilepsy and chronic pain. Another area of interest is the investigation of the neuroprotective effects of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone in animal models of neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone and to determine its potential for clinical use.
Métodos De Síntesis
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized through a multistep process that involves the reaction of 4-methyl-1,2,3,4-tetrahydroquinoline with ethyl chloroacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the oxidation of the resulting alcohol with chromium trioxide to yield 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to exhibit significant anticonvulsant and analgesic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and excitotoxicity.
Propiedades
Número CAS |
135579-07-6 |
|---|---|
Nombre del producto |
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
KFEGYPQOCZBZQO-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C |
SMILES canónico |
CC1CCN(C2=CC=CC=C12)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



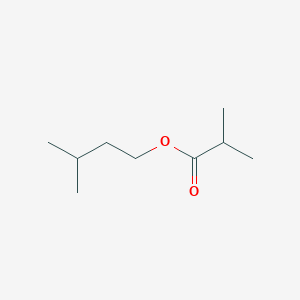
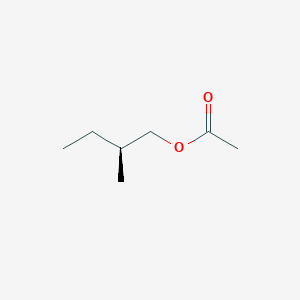
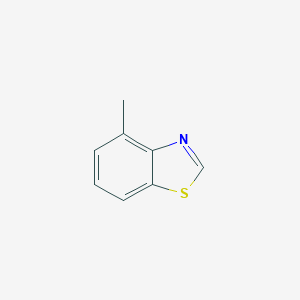
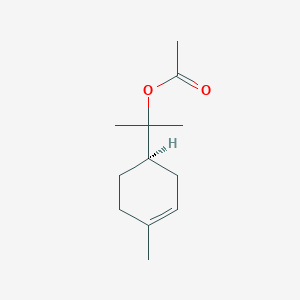
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)



![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
